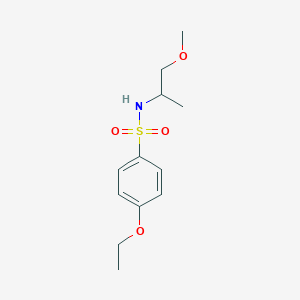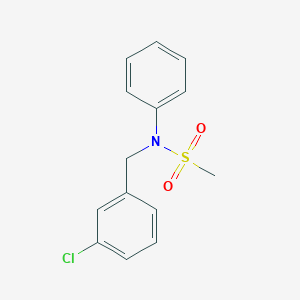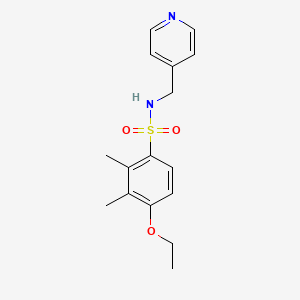![molecular formula C14H12BrClN2OS B4414588 N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B4414588.png)
N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTA is a thioacetamide derivative that has been synthesized using different methods.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition leads to changes in cellular signaling pathways and gene expression, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific cellular context. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In immune cells, this compound has been shown to modulate cytokine production and immune cell activation. In neuronal cells, this compound has been shown to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit specific enzymes, and its potential applications in various fields. However, this compound also has limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.
Orientations Futures
There are several future directions for N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide research, including the development of more efficient synthesis methods, the identification of new enzyme targets and cellular pathways, and the optimization of this compound-based drug candidates for clinical use. Additionally, this compound could be used as a tool to study the role of specific enzymes and signaling pathways in various diseases and cellular processes. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-[(2-chlorobenzyl)thio]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and electronics.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2OS/c15-11-5-6-13(17-7-11)18-14(19)9-20-8-10-3-1-2-4-12(10)16/h1-7H,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSPKIZZLYLYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414507.png)


![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414517.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B4414527.png)

![1-(4-fluorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4414537.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4414564.png)

![N-{2-[(propylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4414596.png)

![N-(4-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B4414599.png)
![2-oxo-N-[3-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4414606.png)